![B1192443 CWP232204](/img/new.no-structure.jpg)
CWP232204
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CWP232204 is a metabolite of CWP232291. This compound is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form this compound and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation; aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).
科学研究应用
Therapeutic Potential
CWP232204 is primarily being investigated for its applications in treating cancers characterized by dysregulated Wnt/β-catenin pathways. Notable areas of research include:
- Colorectal Cancer : Preclinical studies have shown that this compound can significantly reduce tumor growth in xenograft models of colorectal cancer.
- Acute Myeloid Leukemia : The compound has demonstrated the ability to induce apoptosis in acute myeloid leukemia cells, making it a promising candidate for further clinical development .
- Combination Therapies : Research suggests that when used in combination with other therapies, this compound can improve treatment outcomes for patients with resistant cancers .
Table 1: Summary of Preclinical Findings on this compound
Table 2: Comparison with Other Wnt Pathway Inhibitors
Compound | Mechanism | Stage of Development | Target Cancer Types |
---|---|---|---|
This compound | β-Catenin degradation | Preclinical | Colorectal, AML |
PRI-724 | β-Catenin/CBP interaction | Phase 1/2 Clinical Trials | Liver fibrosis, solid tumors |
BC2059 | TBL1:β-Catenin interaction | Preclinical | AML |
Case Study 1: Efficacy in Colorectal Cancer
A study demonstrated that this compound effectively reduced tumor size in colorectal cancer xenografts. The mechanism involved significant downregulation of β-catenin levels, leading to decreased proliferation rates within the tumor microenvironment. This finding highlights the compound's potential as a targeted therapy for colorectal malignancies.
Case Study 2: Combination Therapy in Acute Myeloid Leukemia
In preclinical models of acute myeloid leukemia, this compound was shown to induce apoptosis through endoplasmic reticulum stress pathways. When combined with standard chemotherapy agents, it exhibited enhanced anti-tumor effects compared to monotherapy. This suggests that this compound may serve as an effective adjunct therapy in treating resistant forms of leukemia.
属性
IUPAC 名称 |
NONE |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CWP232204; CWP 232204; CWP-232204. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。